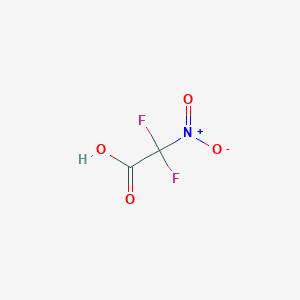
Difluoro(nitro)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluoro(nitro)acetic acid is a chemical compound with the molecular formula C2H2F2NO4 It is a derivative of acetic acid where two hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a nitro group is attached to the same carbon
准备方法
Synthetic Routes and Reaction Conditions
Difluoro(nitro)acetic acid can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors that allow precise control over reaction conditions. The process may include steps such as distillation and purification to ensure high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Difluoro(nitro)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoro(nitro)acetate ions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluoro(nitro)acetate salts, amino derivatives, and various substituted acetic acid derivatives.
科学研究应用
Difluoro(nitro)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of difluoro(nitro)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can modulate biological pathways and have potential therapeutic effects.
相似化合物的比较
Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the nitro group.
Trifluoroacetic acid: Contains three fluorine atoms but no nitro group.
Fluoroacetic acid: Contains only one fluorine atom and no nitro group.
Uniqueness
Difluoro(nitro)acetic acid is unique due to the presence of both fluorine and nitro groups on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
426-03-9 |
|---|---|
分子式 |
C2HF2NO4 |
分子量 |
141.03 g/mol |
IUPAC 名称 |
2,2-difluoro-2-nitroacetic acid |
InChI |
InChI=1S/C2HF2NO4/c3-2(4,1(6)7)5(8)9/h(H,6,7) |
InChI 键 |
VUZMNTQKRYHNNQ-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C([N+](=O)[O-])(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


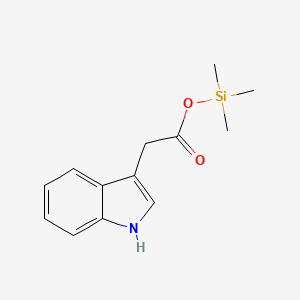
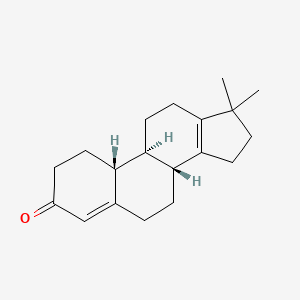
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)



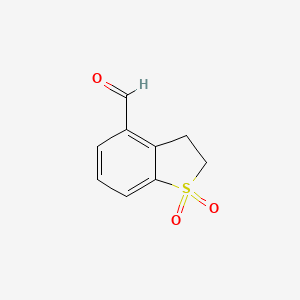
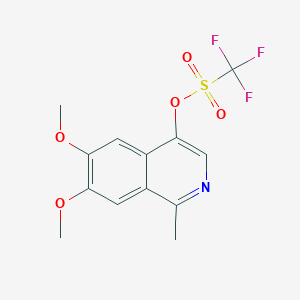
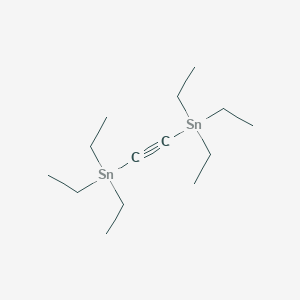
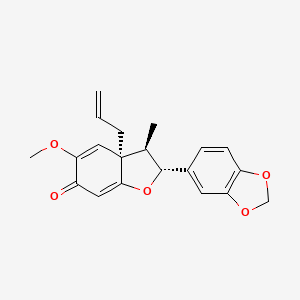
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
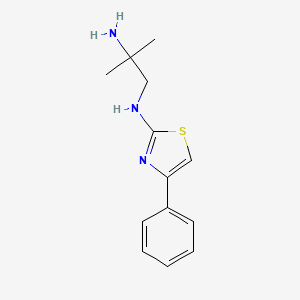
![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
